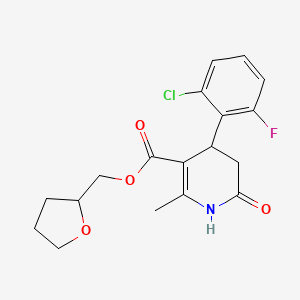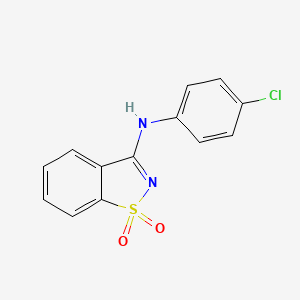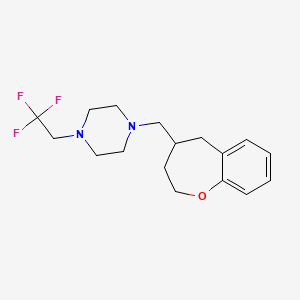![molecular formula C20H31N3O4S B5508820 1-[(4-methoxyphenyl)sulfonyl]-N-[3-(1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B5508820.png)
1-[(4-methoxyphenyl)sulfonyl]-N-[3-(1-pyrrolidinyl)propyl]-3-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-[(4-methoxyphenyl)sulfonyl]-N-[3-(1-pyrrolidinyl)propyl]-3-piperidinecarboxamide” is a complex organic molecule. It contains a piperidine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . The molecule also contains a pyrrolidine ring, another common feature in many drugs . The methoxyphenylsulfonyl group could potentially increase the lipophilicity of the compound, which might enhance its ability to cross biological membranes.
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized using techniques common in organic chemistry. For example, the pyrrolidine ring could be constructed from different cyclic or acyclic precursors . The methoxyphenylsulfonyl group could potentially be added using a sulfonylation reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperidine ring and a pyrrolidine ring. These rings are five-membered and six-membered, respectively, and both contain nitrogen . The compound also contains a sulfonyl group attached to a methoxyphenyl group.Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the pyrrolidine ring could undergo various functionalization reactions . The sulfonyl group could potentially be reduced or oxidized under certain conditions .Scientific Research Applications
Molecular Structure and Conformation Studies
The crystal structure and molecular conformation of a related compound, solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, have been investigated through X-ray analysis and AM1 molecular orbital methods. These studies highlight the compound's potential as an antineoplastic agent, showcasing the importance of understanding molecular configurations in developing therapeutic agents (Banerjee et al., 2002).
Synthetic Routes and Derivatives
Research into developing novel synthetic pathways for creating piperidines, pyrrolizidines, indolizidines, and quinolizidines has been explored. These pathways involve cyclization of acetylenic sulfones with beta and gamma-chloroamines, demonstrating the versatility of related sulfone compounds in synthesizing complex structures with potential biological activities (Back & Nakajima, 2000).
Pharmacological Potential
The compound and its derivatives have been evaluated for their pharmacological properties, notably as selective serotonin 4 receptor agonists. These studies indicate the compound's potential in accelerating gastric emptying and increasing the frequency of defecation, suggesting applications in treating gastrointestinal motility disorders (Sonda et al., 2004).
Antiarrhythmic and Antihypertensive Effects
A series of derivatives have been synthesized and tested for their antiarrhythmic and antihypertensive activities. Certain compounds exhibited strong activities, potentially related to their alpha-adrenolytic properties, indicating the therapeutic promise of these derivatives in cardiovascular disorders (Malawska et al., 2002).
Novel Soluble Fluorinated Polyamides
The synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties has been explored, showing applications in creating materials with high thermal stability, low dielectric constants, and high transparency. These characteristics are crucial for advanced material applications in electronics and optics (Liu et al., 2013).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-(4-methoxyphenyl)sulfonyl-N-(3-pyrrolidin-1-ylpropyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O4S/c1-27-18-7-9-19(10-8-18)28(25,26)23-15-4-6-17(16-23)20(24)21-11-5-14-22-12-2-3-13-22/h7-10,17H,2-6,11-16H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGDVNKKUTYVZCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NCCCN3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-methoxyphenyl)sulfonyl]-N-[3-(pyrrolidin-1-yl)propyl]piperidine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-benzyl-N-[3-(3-methyl-1-piperidinyl)propyl]-4-piperidinecarboxamide](/img/structure/B5508748.png)
![3-[(4-ethoxybenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5508753.png)
![N~2~-(2-methoxyphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5508764.png)
![4-[(4-hydroxy-5-methoxy-2-pyridinyl)methyl]-5-methyl-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5508772.png)

![2-methyl-4-{4-[(2-methyl-1-pyrrolidinyl)methyl]phenyl}-2-butanol](/img/structure/B5508794.png)
![1-(2-pyridinyl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-3-piperidinecarboxamide dihydrochloride](/img/structure/B5508802.png)
![5-methoxy-1-methyl-2-{[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]carbonyl}-1H-indole](/img/structure/B5508805.png)
![1-tert-butyl-N-[1-(4-chlorobenzyl)cyclopropyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5508813.png)



![2-ethyl-8-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5508839.png)
![N-[1-(4-morpholinylcarbonyl)-4-piperidinyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5508860.png)